

Application Notes and Protocols for NST-628 in In Vivo Mouse Models

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Compound of Interest

Compound Name: J 628

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Introduction

NST-628 is a potent, orally bioavailable, and brain-penetrant pan-RAF–MEK molecular glue inhibitor of the RAS–MAPK pathway.[1][2][3] It has demonstrated significant anti-tumor activity in a variety of preclinical cancer models harboring RAS and RAF mutations.[1][4][5] NST-628 acts by stabilizing an inactive conformation of the RAF-MEK complex, thereby preventing the phosphorylation and activation of MEK and subsequent downstream signaling through ERK.[4][6] This unique mechanism of action overcomes some of the limitations of previous generations of RAF and MEK inhibitors.[1][2] These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of NST-628 in in vivo mouse models based on published preclinical data.

Data Presentation

Table 1: Summary of NST-628 Dosage and Administration in Murine Cancer Models

Mouse Model	Cancer Type	Mutation Status	Dosage (mg/kg)	Administration Route	Dosing Schedule	Observed Outcome	Reference
HCT116 Xenograft	Colorectal Cancer	KRASG13D	3, 5	Oral Gavage (p.o.)	Once Daily (qd)	Tumor regression and inhibition of p-MEK and p-ERK.[1][4]	[1][4]
HCT116 Xenograft	Colorectal Cancer	KRASG13D	1.5	Oral Gavage (p.o.)	Twice Daily (b.i.d.)	Inhibition of p-MEK and p-ERK.[1]	[1]
IPC-298 Xenograft	Melanoma	NRASQ61L	5	Oral Gavage (p.o.)	Once Daily (qd)	Tumor regression and greater inhibition of p-ERK and p-MEK compared to combination of belvarafenib and cobimetinib.[1]	[1]
IPC-298 Xenograft	Melanoma	NRASQ61L	1.5	Oral Gavage (p.o.)	Twice Daily (b.i.d.)	Tumor regression and	[1]

greater inhibition of p-ERK and p-MEK compared to combination of belvarafenib and cobimetinib.[1]

SK-MEL-2-luc Intracranial	Melanoma	NRASQ61R	3	Oral Gavage (p.o.)	Once Daily (qd)	Tumor regressions as measured by bioluminescence. [7]
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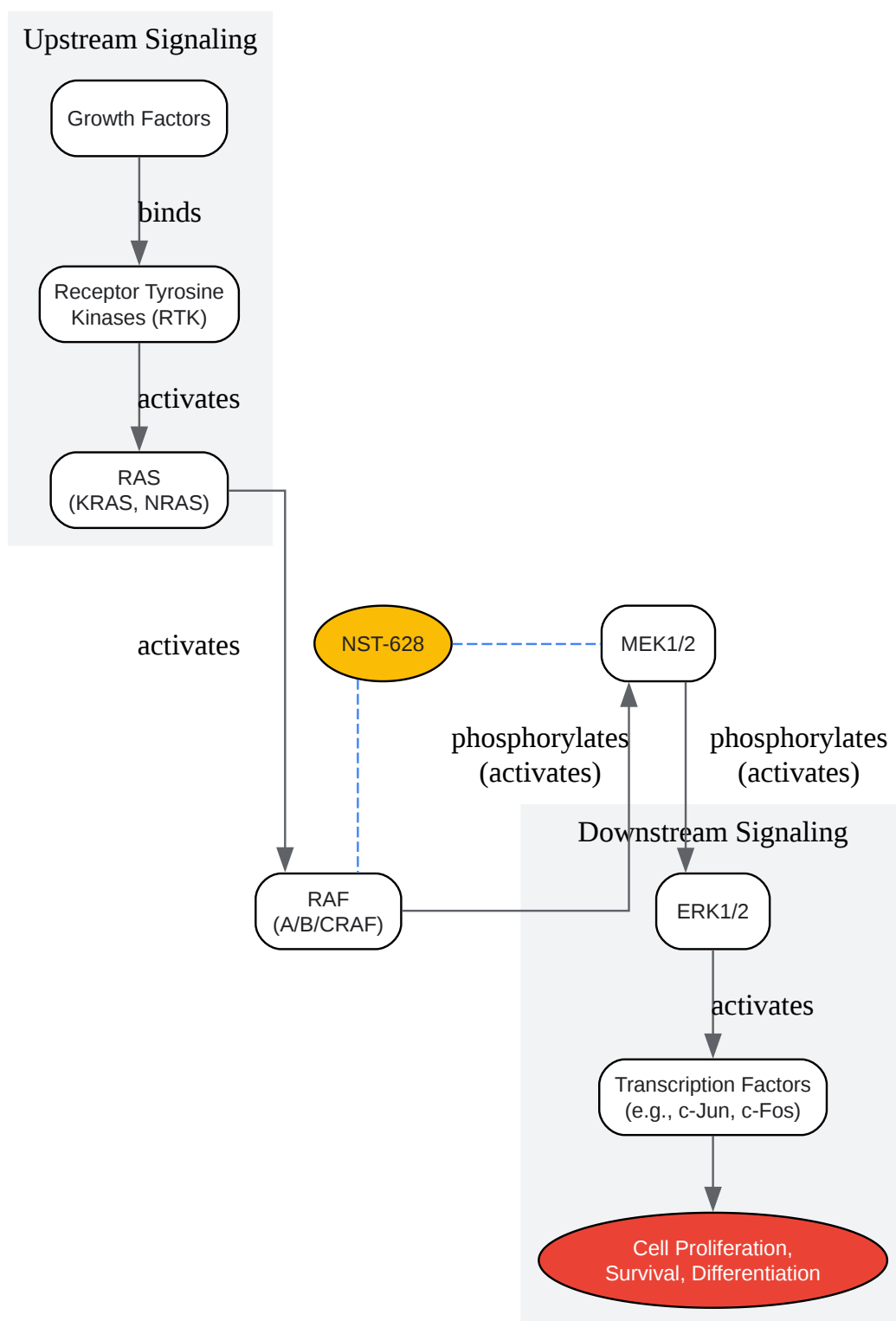
SK-MEL-2-luc Intracranial	Melanoma	NRASQ61R	1.5	Oral Gavage (p.o.)	Twice Daily (b.i.d.)	Tumor regressions as measured by bioluminescence. [1]
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MeWo-luc Intracranial	Melanoma	NF1 mutant	0.3, 1, 3	Oral Gavage (p.o.)	Once Daily (qd)	Dose-dependent tumor stasis and regression. [7][8]
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NCI-H23 Xenograft	Lung Adenocarcinoma	KRASG1 2C	2	Oral Gavage (p.o.)	Once Daily (qd)	Slowed tumor growth and effective inhibition of the RAS– MAPK pathway. [3] In combination with sotorasib , led to deep and durable tumor regressions.[1]	[1][3]
Patient- Derived Xenografts (PDX)	Various Solid Tumors	KRAS, NRAS, BRAF Class II/III, NF1	3	Oral Gavage (p.o.)	Once Daily (qd)	Broad anti- tumor responses across multiple cancer types.[1] [4]	[1][4]

Signaling Pathway and Experimental Workflow

Diagram 1: Simplified Signaling Pathway of NST-628 Action

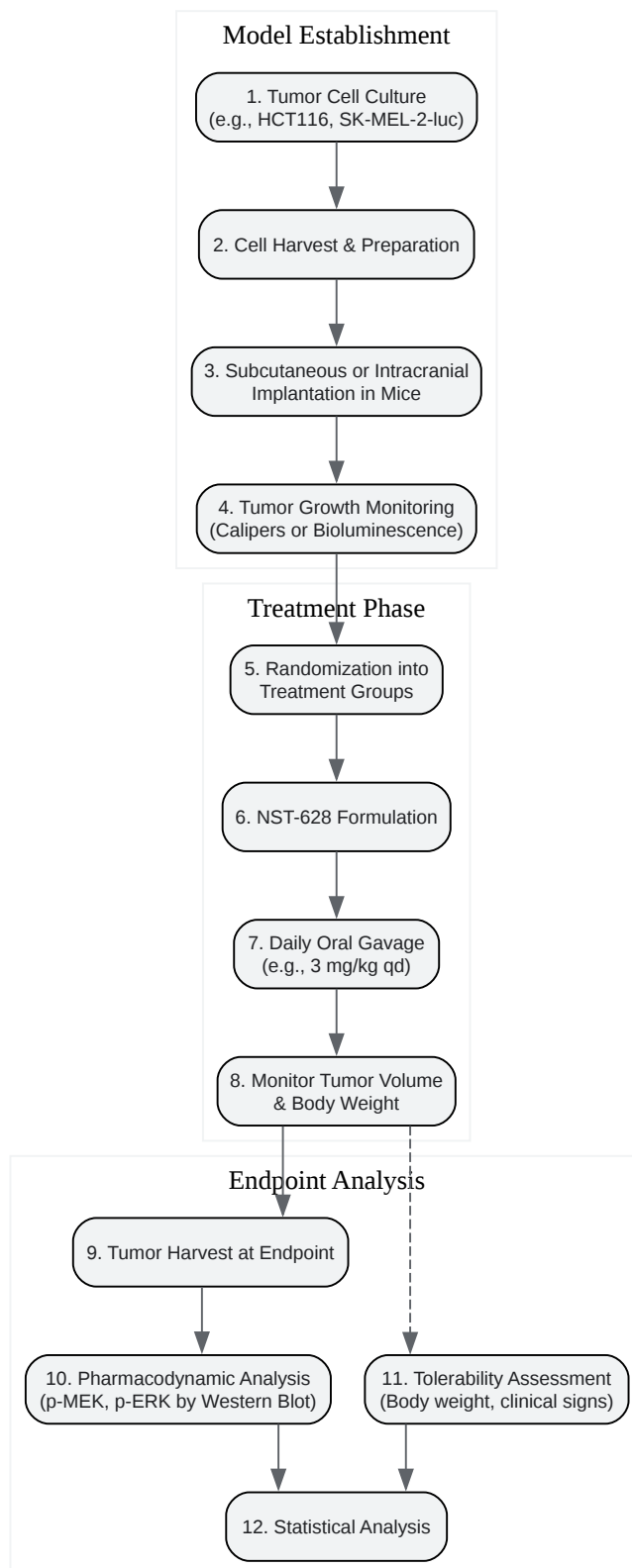


NST-628 stabilizes the inactive RAF-MEK complex, blocking downstream signaling.

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Caption: NST-628 inhibits the RAS-MAPK pathway by acting as a molecular glue.

Diagram 2: Experimental Workflow for In Vivo Efficacy Studies



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Caption: A typical workflow for evaluating NST-628 efficacy in mouse xenograft models.

Experimental Protocols

NST-628 Formulation for Oral Administration

This protocol is based on a commonly used vehicle for oral gavage of hydrophobic compounds in mice.

Materials:

- NST-628 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a stock solution of NST-628 in DMSO. For example, dissolve 25 mg of NST-628 in 1 mL of DMSO to make a 25 mg/mL stock.
- To prepare the final formulation, sequentially add the following components in a sterile tube, mixing well after each addition:
 - 10% DMSO (from the stock solution)

- 40% PEG300
- 5% Tween-80
- 45% Saline
- For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, add 100 μ L of the 25 mg/mL NST-628 stock in DMSO to 400 μ L of PEG300 and mix thoroughly. Then, add 50 μ L of Tween-80 and mix. Finally, add 450 μ L of saline and vortex until a clear solution is formed.[\[6\]](#)
- If precipitation occurs, gentle heating or sonication can be used to aid dissolution.
- It is recommended to prepare the working solution fresh on the day of use.

Subcutaneous Xenograft Mouse Model Protocol

Materials:

- Cancer cell line of interest (e.g., HCT116)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel™ (optional, can improve tumor take rate)
- Immunocompromised mice (e.g., athymic nude or NOD/SCID)
- Syringes and needles (e.g., 27G)
- Calipers

Procedure:

- Cell Preparation: Culture tumor cells to ~80% confluency. On the day of injection, harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel™ at the desired concentration (e.g., 5×10^6 cells in 100 μ L). Keep cells on ice.

- **Implantation:** Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.
- **Tumor Growth Monitoring:** Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Randomization and Treatment:** When tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment groups (vehicle control, NST-628).
- **Drug Administration:** Administer NST-628 or vehicle by oral gavage according to the specified dose and schedule (e.g., 3 mg/kg, once daily).
- **Monitoring:** Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
- **Endpoint:** Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive morbidity are observed, in accordance with IACUC guidelines. Tumors can be excised for pharmacodynamic analysis.

Intracranial Xenograft Model and Bioluminescence Imaging Protocol

This protocol is for orthotopic models, particularly for brain-penetrant compounds like NST-628.

Materials:

- Luciferase-expressing cancer cell line (e.g., SK-MEL-2-luc)
- Stereotactic surgery apparatus
- Anesthesia machine (e.g., for isoflurane)
- D-luciferin
- In vivo imaging system (IVIS)

Procedure:

- **Stereotactic Implantation:** Anesthetize the mouse and fix it in a stereotactic frame. Create a burr hole in the skull at specific coordinates. Slowly inject a low volume of the cell suspension (e.g., 2×10^4 cells in 2-5 μL) into the brain. Close the incision.
- **Tumor Growth Monitoring with Bioluminescence Imaging (BLI):**
 - Anesthetize the tumor-bearing mice with isoflurane.
 - Inject D-luciferin intraperitoneally (e.g., 15 mg/mL solution at a dose of 5 $\mu\text{L/g}$ body weight).[4]
 - Approximately 10 minutes after luciferin injection, place the mice in the IVIS chamber and acquire bioluminescent images.[4]
 - Perform imaging weekly to monitor tumor growth.
- **Treatment and Analysis:** Once a baseline bioluminescent signal is established, randomize the mice and begin treatment with NST-628 as described in the subcutaneous model protocol. Monitor tumor growth via BLI and assess tolerability.

Pharmacodynamic Analysis Protocol

Materials:

- Excised tumor tissue
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-vinculin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- **Tissue Lysis:** At the end of the study (or at specific time points after the last dose, e.g., 4, 8, or 24 hours), euthanize the mice and excise the tumors.^[4] Snap-freeze the tumors in liquid nitrogen or immediately homogenize in lysis buffer.
- **Protein Quantification:** Clear the lysate by centrifugation and determine the protein concentration of the supernatant.
- **Western Blotting:**
 - Normalize protein amounts for all samples and separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and then incubate with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to assess the extent of pathway inhibition.

Tolerability Assessment

Throughout the in vivo studies, it is crucial to monitor the health of the animals. NST-628 has been reported to be well-tolerated at efficacious doses, with mice gaining weight comparable to vehicle-treated animals.^{[1][4]}

Parameters to Monitor:

- **Body Weight:** Measure at least twice weekly. Significant weight loss (>15-20%) is a sign of toxicity.

- Clinical Signs: Observe daily for changes in posture, activity, grooming, and any signs of distress.
- Skin Condition: Note any evidence of skin keratinization, which can be a side effect of some MAPK pathway inhibitors.[1]

These protocols provide a framework for conducting in vivo studies with NST-628. Researchers should adapt these methods to their specific experimental needs and ensure all animal procedures are approved by their institution's Institutional Animal Care and Use Committee (IACUC).

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